tert-Butyl glycidyl ether
Overview
Description
tert-Butyl glycidyl ether: is an organic compound with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol . It is also known by other names such as (tert-Butoxymethyl)oxirane and 1,1-Dimethylethyl glycidyl ether . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a tert-butyl group attached to the glycidyl moiety . It is a colorless liquid with a mild odor and is used in various industrial and scientific applications .
Mechanism of Action
Target of Action
tert-Butyl glycidyl ether (TBGE) is primarily used as a reactive diluent in the modification of epoxy systems . It is also used in the paint industry as an organic coating material . The primary targets of TBGE are therefore the epoxy systems and the surfaces to which the paint is applied.
Mode of Action
TBGE interacts with its targets through a process known as ring-opening polymerization (ROP) . This process involves the breaking of the oxirane ring in the TBGE molecule, leading to the formation of a polymer. The polymerization process is controlled and can lead to the formation of polyglycerols with controlled molar mass and stereoregularity .
Biochemical Pathways
The key biochemical pathway involved in the action of TBGE is the ring-opening polymerization of glycidyl esters . This process leads to the formation of linear polyglycerols. The pendant butyrate groups in the TBGE molecule are readily cleaved by organobase-catalyzed methanolysis, yielding linear polyglycerols that inherit isotacticity and regioregularity from the parent polymers .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for TBGE are not readily available, it’s important to note that the compound’s physical properties, such as its liquid form and density (0.917 g/mL at 25 °C) , may influence its bioavailability and distribution.
Result of Action
The result of TBGE’s action is the formation of linear polyglycerols with controlled molar mass and stereoregularity . These polyglycerols are highly valued for their excellent hydrophilicity, biocompatibility, and multihydroxy nature . In the context of its use as a paint additive, TBGE can enhance the mechanical properties of the paint, improving its cryogenic strength, ductility, and impact resistance .
Action Environment
The action of TBGE can be influenced by various environmental factors. For instance, the efficiency of the ring-opening polymerization process can be affected by the presence of catalysts and the temperature of the reaction . Additionally, the stability and efficacy of TBGE in paint applications can be influenced by factors such as temperature, humidity, and exposure to light .
Biochemical Analysis
Biochemical Properties
tert-Butyl glycidyl ether plays a significant role in biochemical reactions, particularly in the polymerization processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo zwitterionic ring expansion polymerization with B(C6F5)3, leading to the formation of cyclic polymers . This interaction involves the formation of zwitterionic intermediates, which subsequently affect the chain growth by the attack of the glycidyl oxygen of the monomer on the growing chain .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to unscheduled DNA synthesis in human peripheral blood lymphocytes . Additionally, acute toxic effects in animal models, such as incoordination, delirium, and CNS depression, have been reported .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. The zwitterionic ring expansion polymerization mechanism mentioned earlier is a prime example of how this compound interacts with biomolecules to form cyclic polymers . Density functional theory calculations have been used to investigate the formation of zwitterionic intermediates and the transfer reaction to the monomer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo hydrolysis, leading to the formation of degradation products . These degradation products can have varying effects on cellular processes, depending on the duration of exposure and the concentration of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may not exhibit significant toxic effects, but at higher doses, it can cause adverse effects such as CNS depression and incoordination . The threshold effects observed in these studies highlight the importance of dosage in determining the safety and efficacy of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can undergo hydrolysis to form various metabolites, which can then participate in further biochemical reactions . The enzymes and cofactors involved in these pathways play a crucial role in determining the metabolic fate of this compound. Additionally, its effects on metabolic flux and metabolite levels can influence overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. It can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions can influence the overall distribution of the compound and its metabolites, thereby affecting its biochemical activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl glycidyl ether can be synthesized through the reaction of tert-butyl alcohol with epichlorohydrin in the presence of a base . The reaction proceeds via the formation of a halohydrin intermediate, which is then dehydrochlorinated to form the glycidyl ether . The reaction conditions typically involve heating the mixture to a temperature range of 30-50°C and using a solid alkali such as potassium hydroxide or magnesium oxide on gamma-alumina as a catalyst .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of tert-butyl alcohol and epichlorohydrin to a reactor, followed by the removal of by-products and purification of the final product through distillation . The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl glycidyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines, thiols, or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like ammonia, hydrogen sulfide, or sodium halides are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding substituted products such as amines, thiols, or halides.
Scientific Research Applications
tert-Butyl glycidyl ether is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Comparison with Similar Compounds
tert-Butyl glycidyl ether is similar to other glycidyl ethers such as:
- Butyl glycidyl ether
- Benzyl glycidyl ether
- Neopentyl glycol diglycidyl ether
- Glycidyl isopropyl ether
- Glycidol
Uniqueness:
- This compound has a tert-butyl group, which provides steric hindrance and affects its reactivity compared to other glycidyl ethers .
- It has a higher boiling point and lower volatility, making it suitable for applications requiring high thermal stability .
- Its unique structure allows for the formation of cyclic polymers with distinct properties .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxymethyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(2,3)9-5-6-4-8-6/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJRUJUEMVAZLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Record name | T-BUTYL GLYCIDYL ETHER | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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DSSTOX Substance ID |
DTXSID4024692 | |
Record name | tert-Butyl glycidyl ether | |
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Molecular Weight |
130.18 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
T-butyl glycidyl ether is a clear colorless liquid. (NTP, 1992), Clear liquid; [CAMEO] | |
Record name | T-BUTYL GLYCIDYL ETHER | |
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Record name | tert-Butyl glycidyl ether | |
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Boiling Point |
306 °F at 760 mmHg (NTP, 1992) | |
Record name | T-BUTYL GLYCIDYL ETHER | |
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Flash Point |
110 °F (NTP, 1992), 110 °F | |
Record name | T-BUTYL GLYCIDYL ETHER | |
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Record name | tert-Butyl glycidyl ether | |
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Solubility |
10 to 50 mg/mL at 73 °F (NTP, 1992) | |
Record name | T-BUTYL GLYCIDYL ETHER | |
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Density |
0.917 at 68 °F (NTP, 1992) - Less dense than water; will float | |
Record name | T-BUTYL GLYCIDYL ETHER | |
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CAS No. |
7665-72-7 | |
Record name | T-BUTYL GLYCIDYL ETHER | |
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Record name | 2-[(1,1-Dimethylethoxy)methyl]oxirane | |
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Record name | tert-Butyl glycidyl ether | |
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Record name | Oxirane, 2-[(1,1-dimethylethoxy)methyl]- | |
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Record name | tert-Butyl glycidyl ether | |
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Record name | (tert-butoxymethyl)oxirane | |
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Record name | TERT-BUTYL GLYCIDYL ETHER | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tert-Butyl glycidyl ether?
A1: The molecular formula of this compound is C7H14O2, and its molecular weight is 130.18 g/mol.
Q2: How is this compound synthesized?
A2: this compound is typically synthesized through the reaction of epichlorohydrin (ECH) and tert-butanol (TBA) in the presence of a catalyst. [, ] The reaction involves an addition reaction followed by a cyclization step.
Q3: What factors influence the yield of this compound during synthesis?
A3: Research indicates that the type and amount of catalyst, reaction temperature and time, and the molar ratio of ECH to TBA significantly impact the yield of TBGE. [, ] For instance, using BF3-etherate as a catalyst and optimizing reaction parameters resulted in a TBGE yield exceeding 85%. []
Q4: How is the structure of this compound confirmed?
A4: The structure of TBGE is commonly characterized using a combination of Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-transform infrared spectroscopy (FT-IR). [] GC helps determine the purity of the synthesized TBGE, while GC-MS and FT-IR provide insights into its molecular structure.
Q5: What polymerization techniques are commonly employed with this compound?
A5: TBGE can be polymerized using various methods, including anionic ring-opening polymerization (AROP) [, , , , , , , ], cationic polymerization [], and zwitterionic ring expansion polymerization. [] The choice of method influences the polymer's microstructure, molecular weight, and dispersity.
Q6: Can this compound be copolymerized with other monomers?
A6: Yes, TBGE readily undergoes copolymerization with a range of monomers, including ethylene carbonate (EC) [], propylene oxide [, ], butene oxide [, ], allyl glycidyl ether (AGE) [, , , ], ethoxyethyl glycidyl ether (EEGE) [, , , , ], furfuryl glycidyl ether (FGE) [], phthalic anhydride (PA) [, ], γ-thiobutyrolactone [], 3,4-dihydrocoumarin (DHCM) [], and maleic anhydride. [] This copolymerization ability allows for fine-tuning the properties of the resulting polymers for specific applications.
Q7: What is the significance of using protected glycidols like this compound in polymerization?
A7: Using protected glycidols like TBGE is crucial in controlling the polymerization process and achieving desired polymer architectures. [, , , ] The protecting groups, such as the tert-butyl group in TBGE, can be selectively removed after polymerization to generate free hydroxyl groups. This strategy enables the synthesis of well-defined polymers with specific functionalities.
Q8: What are the advantages of the monomer-activated anionic polymerization of this compound?
A8: Monomer-activated anionic polymerization of TBGE, using systems like tetraoctylammonium bromide as an initiator and triisobutylaluminum as a co-initiator/monomer activator, offers advantages such as controlled polymerization, high molar mass polymers with narrow dispersity, and the ability to synthesize various polyglycidol-based copolymers. [, ]
Q9: What are some unique properties of polymers derived from this compound?
A9: Polymers derived from TBGE, often after deprotection to polyglycidol, exhibit desirable characteristics such as hydrophilicity, biocompatibility, and biodegradability. [, ] These properties make them suitable for various applications, including drug delivery, biomedical engineering, and personal care products.
Q10: How does the microstructure of polymers synthesized from this compound influence their properties?
A10: The microstructure of TBGE-derived polymers, such as the presence of block [, , , ], statistical [, , ], or alternating [, , ] arrangements of monomer units, significantly influences their properties. For example, block copolymers can self-assemble into micelles with core-shell-corona architectures, [, , ] offering potential for drug encapsulation and delivery.
Q11: Can the properties of polymers derived from this compound be further modified after polymerization?
A11: Yes, the properties of TBGE-derived polymers can be further tailored through post-polymerization modifications. [, , , , ] For example, the allyl group in poly(allyl glycidyl ether) (PAGE), derived from TBGE after deprotection, offers a versatile handle for introducing additional functional groups via thiol-ene chemistry. [, , ]
Q12: What are some examples of applications for polymers derived from this compound?
A12: Polymers and copolymers derived from TBGE find use in various applications, including:
- Microgels and Nanocapsules: Cross-linked microgels and nanocapsules for controlled drug delivery and encapsulation. [, , , ]
- Surfactants and Surfmers: Amphiphilic block copolymers as surfactants and surfmers for stabilizing emulsions and miniemulsions in various applications, including drug delivery and nanocarrier synthesis. []
- Biodegradable Materials: Biodegradable poly(ester-alt-glycerol)s from TBGE and phthalic anhydride copolymers after deprotection, with potential applications in biomedical fields. [, ]
- Optically Active Polymers: Enantioselective terpolymerization of TBGE with other monomers using chiral catalysts to produce optically active polyesters with tunable properties. []
Q13: What analytical techniques are used to characterize polymers synthesized from this compound?
A13: Characterization of TBGE-derived polymers typically involves techniques such as NMR spectroscopy, [, , , ] gel permeation chromatography (GPC), [, , , ] differential scanning calorimetry (DSC), [] dynamic light scattering (DLS), [, , ] cryogenic transmission electron microscopy (cryo-TEM), [, , , ] and small-angle X-ray scattering (SAXS). [, ] These methods provide insights into the polymer's molecular weight, dispersity, thermal properties, and morphology.
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